2-(1H-indol-1-yl)-N-1,3-thiazol-2-ylpropanamide
Overview
Description
2-(1H-indol-1-yl)-N-1,3-thiazol-2-ylpropanamide, also known as indothiazinone, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 2-(1H-indol-1-yl)-N-1,3-thiazol-2-ylpropanamidene is not fully understood. However, it has been proposed that it acts by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, it has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and physiological effects:
Indothiazinone has been found to have various biochemical and physiological effects. It has been found to inhibit cancer cell proliferation, induce cancer cell apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to possess anti-microbial activity against various bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-indol-1-yl)-N-1,3-thiazol-2-ylpropanamidene in lab experiments is its potent biological activity. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for various research applications. However, one of the limitations of using 2-(1H-indol-1-yl)-N-1,3-thiazol-2-ylpropanamidene is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are various future directions for the research of 2-(1H-indol-1-yl)-N-1,3-thiazol-2-ylpropanamidene. One potential direction is to investigate its potential for the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved potency and solubility. Finally, more research is needed to investigate its potential for use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
Indothiazinone is a versatile chemical compound that has gained significant attention in the field of scientific research. It possesses potent anti-cancer, anti-inflammatory, and anti-microbial properties and has a wide range of potential applications in various research fields. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved potency and solubility.
Scientific Research Applications
Indothiazinone has been extensively studied for its various biological activities. It has been found to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1H-indol-1-yl)-N-1,3-thiazol-2-ylpropanamidene has been found to possess anti-microbial activity against Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
2-indol-1-yl-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10(13(18)16-14-15-7-9-19-14)17-8-6-11-4-2-3-5-12(11)17/h2-10H,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUXEGXIGNCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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